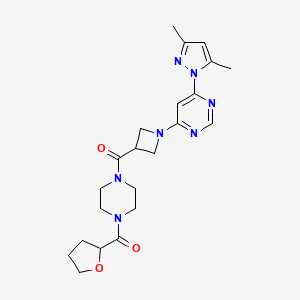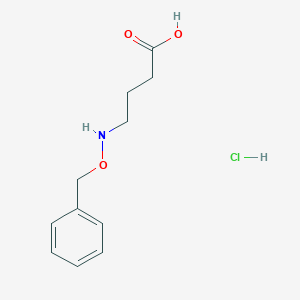
4-(Phenylmethoxyamino)butanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylmethoxyamino)butanoic acid;hydrochloride, also known as fenamates, is a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are widely used for their analgesic and anti-inflammatory effects. Fenamates are derived from the chemical structure of fenamic acid and are characterized by the presence of a phenylmethoxy group attached to the amino butyric acid moiety.
Mechanism of Action
The mechanism of action of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation. Fenamates inhibit COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. Fenamates also inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and physiological effects
Fenamates have several biochemical and physiological effects, including analgesic, anti-inflammatory, and cytotoxic effects. Fenamates inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation. Fenamates also inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound exhibit potent cytotoxic effects against cancer cells by inducing apoptosis through the activation of caspase-dependent pathways.
Advantages and Limitations for Lab Experiments
Fenamates have several advantages and limitations for lab experiments. The advantages of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride include their potent analgesic, anti-inflammatory, and cytotoxic effects, which make them useful for studying the pathogenesis of various diseases. The limitations of this compound include their potential toxicity and side effects, which can affect the accuracy of experimental results. Moreover, this compound are not suitable for studying the pharmacokinetics and pharmacodynamics of NSAIDs, as they have a different chemical structure and mechanism of action compared to other NSAIDs.
Future Directions
There are several future directions for the research on 4-(Phenylmethoxyamino)butanoic acid;hydrochloride. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and pain. Another direction is to develop novel fenamate derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Moreover, future research should focus on elucidating the molecular mechanisms of action of this compound, which will provide insights into their therapeutic potential and limitations. Finally, future studies should investigate the pharmacokinetics and pharmacodynamics of this compound, which will facilitate the development of new NSAIDs with improved efficacy and safety.
Synthesis Methods
Fenamates can be synthesized by several methods, including the reaction of phenylmethoxyamine with butyric acid, the reaction of phenylmethoxyamine with butyric anhydride, and the reaction of phenylmethoxyamine with butyryl chloride. The most common method for synthesizing 4-(Phenylmethoxyamino)butanoic acid;hydrochloride is the reaction of phenylmethoxyamine with butyric acid in the presence of a catalyst such as sulfuric acid.
Scientific Research Applications
Fenamates have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that 4-(Phenylmethoxyamino)butanoic acid;hydrochloride exhibit potent cytotoxic effects against cancer cells and can induce apoptosis through the activation of caspase-dependent pathways. Fenamates have also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound have been reported to have analgesic effects by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation.
Properties
IUPAC Name |
4-(phenylmethoxyamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c13-11(14)7-4-8-12-15-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOATWOHCTHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

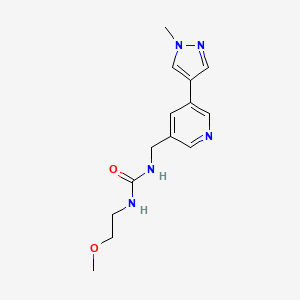
![N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2419367.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)
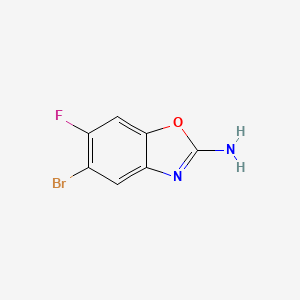
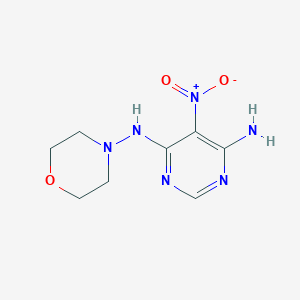
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2419372.png)
![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2419375.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)
